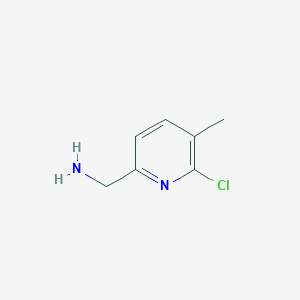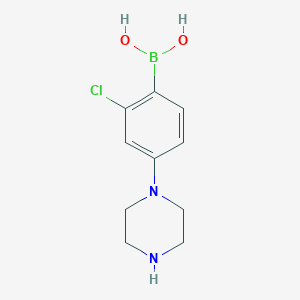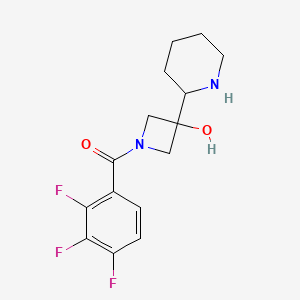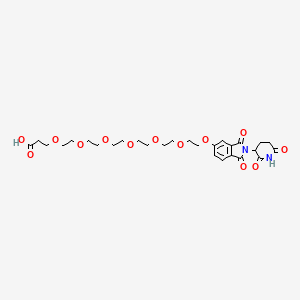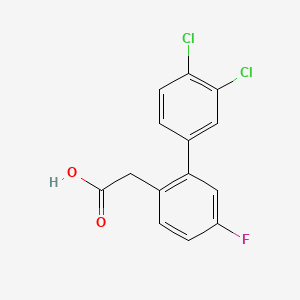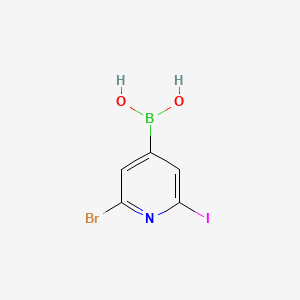
(2-Bromo-6-iodopyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-iodopyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C5H4BBrINO2. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-iodopyridin-4-yl)boronic acid typically involves the borylation of 2-bromo-6-iodopyridine. One common method is the Miyaura borylation reaction, which involves the reaction of 2-bromo-6-iodopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scales. This often involves continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-iodopyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and an inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound. Oxidation reactions can yield boronic acids or esters, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
(2-Bromo-6-iodopyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-6-iodopyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
(2-Bromo-6-iodopyridin-4-yl)boronic acid can be compared to other boronic acids and derivatives:
(2-Bromo-4-methylphenyl)boronic acid: Similar in structure but with a methyl group instead of an iodine atom. It has different reactivity and applications.
(4-Bromo-2-fluorophenyl)boronic acid: Contains a fluorine atom, which can influence its electronic properties and reactivity.
(2-Iodo-5-methylphenyl)boronic acid: Similar but with a methyl group and iodine atom in different positions, affecting its steric and electronic properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
Molecular Formula |
C5H4BBrINO2 |
|---|---|
Molecular Weight |
327.71 g/mol |
IUPAC Name |
(2-bromo-6-iodopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrINO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H |
InChI Key |
OZGLKZRVKJHCFB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)I)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


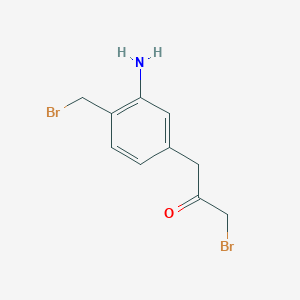
![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
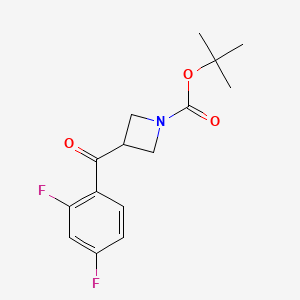
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)
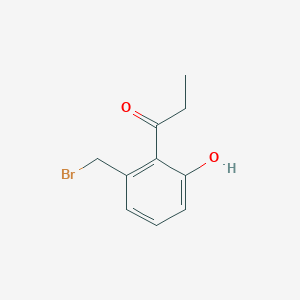

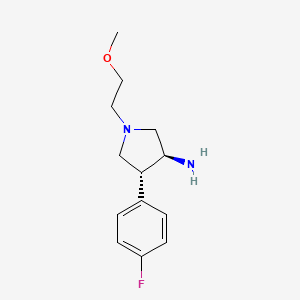
![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
